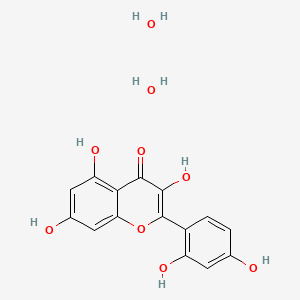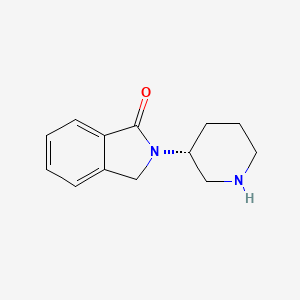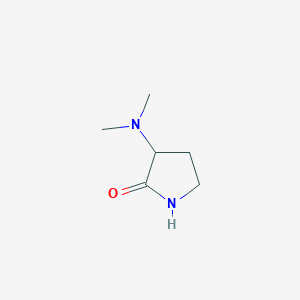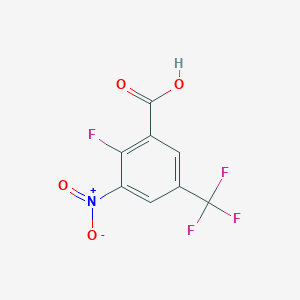![molecular formula C16H10ClF3N2O B2884221 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one CAS No. 2061726-45-0](/img/structure/B2884221.png)
1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one is a highly specialized chemical compound characterized by a pyrrolo[2,3-b]pyridine core with chloro and trifluoromethyl substitutions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by introduction of the chloro and trifluoromethyl groups. A common approach might start with the formation of the pyrrolo[2,3-b]pyridine through a cyclization reaction. Subsequent chlorination and trifluoromethylation can be performed using reagents such as N-chlorosuccinimide (NCS) and trifluoromethyl iodide (CF3I) under appropriate conditions. Industrial Production Methods: Industrial-scale production would require optimization of each step to maximize yield and purity. This could involve high-throughput screening of catalysts, reaction times, temperatures, and solvent systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one can undergo various reactions:
Oxidation: Introducing oxygen atoms into the molecule, which might involve reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Removing oxygen atoms or adding hydrogen, often using hydrogen gas (H2) with a catalyst or sodium borohydride (NaBH4).
Substitution: Replacing one functional group with another, such as halogen exchange reactions using reagents like sodium iodide (NaI).
Common Reagents and Conditions: The compound reacts under specific conditions, usually involving organic solvents like dichloromethane (DCM) and catalysts like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed: These reactions can yield various derivatives depending on the reactants used, such as hydroxylated, halogenated, or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
This compound holds significant promise in various scientific domains:
Chemistry: As a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology: Potential inhibitor for certain enzymes or receptors, making it valuable in drug discovery.
Medicine: Preliminary studies may show efficacy in treating specific diseases or conditions, possibly due to its binding affinity with biological targets.
Industry: Its stability and reactivity profile could make it useful in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism by which 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one exerts its effects typically involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The trifluoromethyl group can enhance lipophilicity, potentially improving cell membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Compared to other pyrrolopyridine derivatives, 1-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethan-1-one stands out due to its unique combination of functional groups:
Chlorine Substitution: Offers unique reactivity compared to compounds without this group.
Trifluoromethyl Group: Enhances the compound's metabolic stability and membrane permeability.
Similar Compounds: Includes other pyrrolopyridine derivatives such as 1H-pyrrolo[2,3-b]pyridine itself, and compounds like 1-(pyrrolo[2,3-b]pyridin-1-yl)-2-phenylethan-1-one.
Eigenschaften
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O/c17-13-9-22(14(23)6-10-4-2-1-3-5-10)15-12(13)7-11(8-21-15)16(18,19)20/h1-5,7-9H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAUFKWWPZXBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Isopropyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884142.png)

![8-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2884146.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2884147.png)

![3-Formylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2884149.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2884151.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea](/img/structure/B2884153.png)
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2884155.png)

![2-cyclopropyl-1-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2884157.png)

![1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea](/img/structure/B2884160.png)
